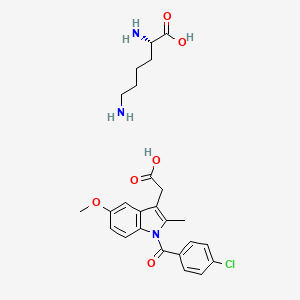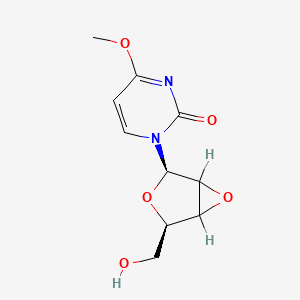
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone typically involves the glycosylation of a pyrimidine base with a suitably protected sugar derivative. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the glycosidic bond. The anhydro sugar derivative is prepared by the selective protection and subsequent elimination of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, chromatography, and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs.
科学的研究の応用
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
作用機序
The mechanism of action of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
類似化合物との比較
- 1-(2,3-Anhydro-beta-D-lyxofuranosyl)cytosine
- 1-(2,3-Anhydro-beta-D-lyxofuranosyl)thymine
Comparison: 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-methoxy-2-(1H)pyrimidinone is unique due to its methoxy group at the 4-position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
特性
CAS番号 |
114551-18-7 |
|---|---|
分子式 |
C10H12N2O5 |
分子量 |
240.21 g/mol |
IUPAC名 |
1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-4-methoxypyrimidin-2-one |
InChI |
InChI=1S/C10H12N2O5/c1-15-6-2-3-12(10(14)11-6)9-8-7(17-8)5(4-13)16-9/h2-3,5,7-9,13H,4H2,1H3/t5-,7?,8?,9-/m1/s1 |
InChIキー |
IOJUZDPNBIAHGR-WFXDJJTDSA-N |
異性体SMILES |
COC1=NC(=O)N(C=C1)[C@H]2C3C(O3)[C@H](O2)CO |
正規SMILES |
COC1=NC(=O)N(C=C1)C2C3C(O3)C(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


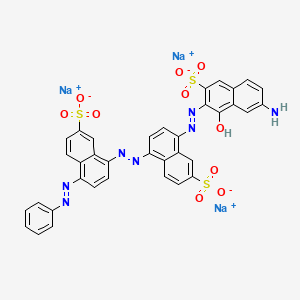
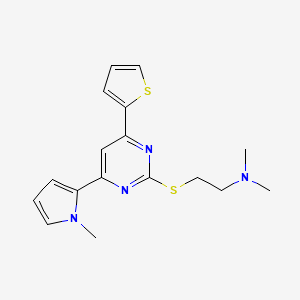
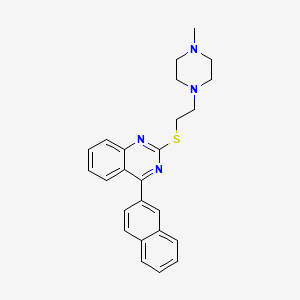
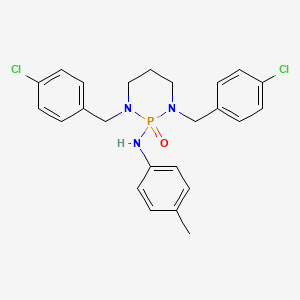
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)

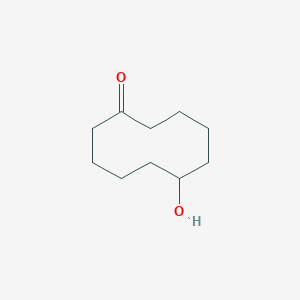
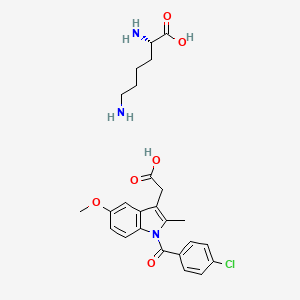
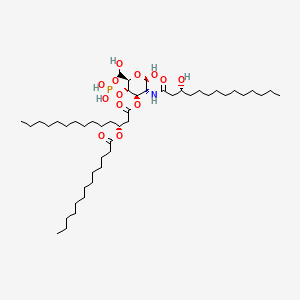
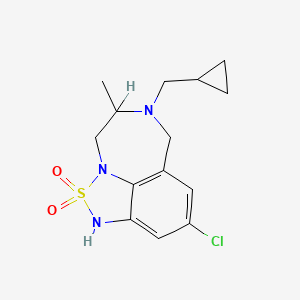

![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)
